molecular formula C11H8BrNO2 B2435339 6-Bromo-2-methylquinoline-8-carboxylic acid CAS No. 1334304-98-1

6-Bromo-2-methylquinoline-8-carboxylic acid

Cat. No.: B2435339
CAS No.: 1334304-98-1
M. Wt: 266.094
InChI Key: JKUQUNPDGSDYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylquinoline-8-carboxylic acid is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylquinoline-8-carboxylic acid typically involves the bromination of 2-methylquinoline followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 6th position. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to meet green chemistry standards .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the bromine atom can yield 2-methylquinoline-8-carboxylic acid.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-2-methylquinoline-8-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methylquinoline-8-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 8th position allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research fields .

Biological Activity

6-Bromo-2-methylquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 8-position enhance its chemical reactivity and biological activity.

Property Details
Molecular Formula C₉H₈BrN₁O₂
Molecular Weight Approximately 266.09 g/mol
Functional Groups Bromine (Br), Carboxylic Acid (COOH)

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The bromine atom and the carboxylic acid group are crucial for binding to targets such as enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate significant inhibition zones comparable to standard antibacterial agents.

Inhibition Zone Results

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These results suggest that the compound has potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its cytotoxic effects on various cancer cell lines. Studies show that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization.

Cytotoxicity Data

Cell Line IC₅₀ (µM)
MCF-7 (breast cancer)20.1
KB-V1 (cervical cancer)14

The low IC₅₀ values indicate potent cytotoxic effects, making it a candidate for further development as an anticancer drug .

Comparative Studies with Similar Compounds

This compound can be compared with other quinoline derivatives to highlight its unique properties:

Compound Name Structural Features Biological Activity
2-MethylquinolineLacks bromine and carboxylic acid functionalitiesBasic quinoline structure
8-Bromo-2-methylquinolineBromination at position 8Different biological activity
6-Chloro-2-methylquinolineChlorine instead of brominePotentially different reactivity

These comparisons underscore how variations in substituents influence both chemical behavior and biological activity, emphasizing the significance of the bromine atom in enhancing the compound's efficacy.

Case Studies

Several case studies have demonstrated the practical applications of this compound:

  • Antimicrobial Testing : A study evaluated the compound against clinical isolates of Escherichia coli and found it effective in inhibiting growth, suggesting potential for use in treating urinary tract infections.
  • Cancer Cell Line Studies : Another investigation focused on its effects on HeLa cells, revealing no toxicity at concentrations up to 200 µM while exhibiting significant anticancer activity.

Properties

IUPAC Name

6-bromo-2-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQUNPDGSDYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.